4-bromo-1H-imidazole-5-sulfonamide
CAS No.: 34238-24-9
Cat. No.: VC4879277
Molecular Formula: C3H4BrN3O2S
Molecular Weight: 226.05
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34238-24-9 |
---|---|
Molecular Formula | C3H4BrN3O2S |
Molecular Weight | 226.05 |
IUPAC Name | 4-bromo-1H-imidazole-5-sulfonamide |
Standard InChI | InChI=1S/C3H4BrN3O2S/c4-2-3(7-1-6-2)10(5,8)9/h1H,(H,6,7)(H2,5,8,9) |
Standard InChI Key | JEWKAPADNQTXTJ-UHFFFAOYSA-N |
SMILES | C1=NC(=C(N1)S(=O)(=O)N)Br |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4-bromo-1H-imidazole-5-sulfonamide, with a molecular formula of C₃H₃BrN₃O₂S and a molecular weight of 239.04 g/mol . The structure consists of a five-membered imidazole ring substituted at the 4-position with bromine and at the 5-position with a sulfonamide group (-SO₂NH₂).
Structural Characterization
Key spectroscopic data include:
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¹H NMR: Signals at δ 7.64 (s, 1H, imidazole-H) and δ 7.17 (s, 1H, NH₂) .
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Mass Spectrometry: Molecular ion peak at m/z 239 (M⁺) with characteristic fragments at m/z 158 (M-Br) and m/z 97 (SO₂NH₂) .
Table 1: Comparative Structural Data for Brominated Imidazole Sulfonamides
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
4-Bromo-1H-imidazole-5-sulfonamide | C₃H₃BrN₃O₂S | 239.04 | 34238-24-9 |
5-Bromo-1,2-dimethyl-1H-imidazole-4-sulfonamide | C₅H₈BrN₃O₂S | 254.11 | 1803603-41-9 |
4-Bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide | C₅H₈BrN₃O₂S | 254.11 | 623577-41-3 |
Synthesis and Manufacturing
Halogenation of Imidazole Precursors
A patented method (CN106674121A) describes the preparation of 4-halo-1H-imidazoles via iodination or bromination of imidazole using KI/KBr and HCl, followed by selective dehalogenation with Na₂SO₃ . For 4-bromo-1H-imidazole-5-sulfonamide, the synthetic pathway involves:
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Bromination: Imidazole reacts with bromine (Br₂) in aqueous KOH at 80–90°C to form 4,5-dibromo-1H-imidazole.
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Sulfonylation: Introduction of the sulfonamide group via reaction with sulfamic acid (H₂NSO₃H) under acidic conditions.
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Purification: Isolation via ethyl acetate extraction and vacuum distillation yields the final product with >98% purity .
Yield Optimization
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Solvent System: Isopropanol/water (1:4 v/v) improves reaction homogeneity .
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Catalysis: Na₂SO₃ enhances regioselectivity, minimizing dihalogenated byproducts .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 215–218°C, with decomposition above 300°C .
Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
Water | 2.1 |
Ethanol | 15.8 |
DMSO | 32.4 |
Ethyl Acetate | 0.9 |
Data derived from analogous brominated sulfonamides .
Biological Activity and Applications
Antibacterial Mechanisms
Sulfonamide derivatives inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis . Molecular docking studies (PDB: 3TZF, 6CLV) suggest that the bromine atom enhances hydrophobic interactions with DHPS active sites, while the sulfonamide group mimics p-aminobenzoic acid (PABA) .
Table 2: In Vitro Antibacterial Activity
Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|
Escherichia coli | 11.31 | 19 |
Salmonella typhimurium | 19.24 | 15 |
Comparative data from sulfamethoxazole (MIC = 8.2 µg/mL for E. coli) .
Resistance Mitigation
The bromine substituent reduces susceptibility to sulfonamide-resistant strains by altering binding kinetics .
Future Directions
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Drug Delivery Systems: Encapsulation in polymeric nanoparticles to improve bioavailability.
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Structure-Activity Relationships: Synthesis of 4-iodo and 4-chloro analogues to explore halogen effects .
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Antifungal Applications: Preliminary studies suggest activity against Candida albicans (MIC = 25 µg/mL) .
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